V2 Receptor Selectivity Comparison
The final drug product derived from this intermediate, mozavaptan (OPC-31260), exhibits an 85-fold selectivity for the vasopressin V2 receptor (IC50 = 14 nM) over the V1 receptor (IC50 = 1.2 μM) in competitive radioligand displacement assays using [3H]-AVP on human receptor preparations [1]. In contrast, tolvaptan—synthesized from a distinct 1-(2-methyl-4-nitrobenzoyl)benzazepine intermediate lacking the 5-dimethylamino moiety—achieves approximately 193-fold V2/V1 selectivity (V2 IC50 = 3 nM, V1 IC50 = 0.58 μM) but with a fundamentally different benzazepine substitution pattern (7-chloro substitution instead of 5-dimethylamino) . The dual antagonist conivaptan (Ki V1A = 0.48 nM, Ki V2 = 3.04 nM) shows essentially no V2 selectivity, demonstrating that the choice of benzazepine intermediate—and specifically the presence or absence of the 5-N,N-dimethylamino group—dictates receptor selectivity profile of the final antagonist [2].
| Evidence Dimension | Vasopressin V2 vs. V1 receptor selectivity (fold-selectivity and IC50 values) |
|---|---|
| Target Compound Data | Mozavaptan derived from CAS 1225373-40-9: V2 IC50 = 14 nM, V1 IC50 = 1.2 μM, selectivity ratio = 85:1 (V2-selective) |
| Comparator Or Baseline | Tolvaptan (alternative benzazepine intermediate): V2 IC50 = 3 nM, V1 IC50 = 0.58 μM, selectivity ratio ≈193:1; Conivaptan: Ki V1A = 0.48 nM, Ki V2 = 3.04 nM, dual antagonist |
| Quantified Difference | Mozavaptan V2 selectivity = 85-fold; Tolvaptan V2 selectivity ≈ 193-fold; Conivaptan V2/V1 ratio ≈ 0.16 (V1-preferring). The 5-dimethylamino substitution enables a moderate V2-selective profile distinct from both the high-selectivity tolvaptan scaffold and the non-selective conivaptan scaffold. |
| Conditions | [3H]-AVP competitive radioligand binding assay on human V1 and V2 receptors expressed in heterologous systems |
Why This Matters
Procurement of this specific intermediate commits a research program to a moderate V2-selectivity trajectory (85-fold) that is pharmacologically distinct from the high-selectivity tolvaptan pathway (193-fold), enabling deliberate receptor profiling decisions early in drug candidate selection.
- [1] Yamamura Y, et al. OPC-31260, a nonpeptide vasopressin V2 receptor antagonist: pharmacological profile. Cardiovasc Drug Rev. 1998;16(2):148-165. IC50 V2 = 14 nM, V1 = 1.2 μM, 85-fold selectivity. View Source
- [2] Conivaptan hydrochloride pharmacological profile. MedChemExpress. Ki V1A = 0.48 nM, Ki V2 = 3.04 nM; non-selective V1A/V2 antagonist. View Source
